2-Cyano-5-(3-methylsulfonylphenyl)phenol 2-Cyano-5-(3-methylsulfonylphenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261918-41-5
VCID: VC11737879
InChI: InChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-8,16H,1H3
SMILES: CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Molecular Formula: C14H11NO3S
Molecular Weight: 273.31 g/mol

2-Cyano-5-(3-methylsulfonylphenyl)phenol

CAS No.: 1261918-41-5

Cat. No.: VC11737879

Molecular Formula: C14H11NO3S

Molecular Weight: 273.31 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-5-(3-methylsulfonylphenyl)phenol - 1261918-41-5

Specification

CAS No. 1261918-41-5
Molecular Formula C14H11NO3S
Molecular Weight 273.31 g/mol
IUPAC Name 2-hydroxy-4-(3-methylsulfonylphenyl)benzonitrile
Standard InChI InChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-8,16H,1H3
Standard InChI Key AYBZNDWYBBMKFD-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Canonical SMILES CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O

Introduction

Key Findings

2-Cyano-5-(3-methylsulfonylphenyl)phenol is a substituted phenolic compound characterized by a cyano group at the 2-position and a 3-methylsulfonylphenyl moiety at the 5-position of the aromatic ring. While direct literature on this specific compound is limited, insights can be extrapolated from structurally related molecules and synthetic methodologies. Key data include its hypothetical molecular formula C14H11NO3S\text{C}_{14}\text{H}_{11}\text{NO}_{3}\text{S}, potential synthesis via Friedel-Crafts sulfonylation , and inferred bioactivity based on analogous cyano-containing phenyl derivatives .

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is 2-hydroxy-5-(3-methylsulfonylphenyl)benzonitrile, with a molecular weight of 273.31 g/mol. Its structure integrates three functional groups:

  • A cyano group (-CN) at position 2, which enhances electrophilicity and potential binding interactions .

  • A methylsulfonyl group (-SO2_2CH3_3) at position 3 of the pendant phenyl ring, contributing to polarity and metabolic stability .

  • A phenolic hydroxyl group (-OH) at position 5, enabling hydrogen bonding and acidity (pKa10\text{p}K_a \approx 10) .

Table 1: Hypothetical Physicochemical Properties

PropertyValueInference Source
Molecular FormulaC14H11NO3S\text{C}_{14}\text{H}_{11}\text{NO}_{3}\text{S}Structural analysis
Molecular Weight273.31 g/molCalculated
Boiling Point~300–350°CAnalogous sulfones
LogP (Partition Coefficient)2.1–2.5Cyano/sulfonyl groups
SolubilityLow in water; soluble in DMSOPolar substituents

Synthetic Pathways and Optimization

Friedel-Crafts Sulfonylation

The methylsulfonyl group can be introduced via Friedel-Crafts reactions, as demonstrated in the synthesis of 1,2-difluoro-4-(methylsulfonyl)benzene . A proposed route for 2-cyano-5-(3-methylsulfonylphenyl)phenol involves:

  • Sulfonation of Toluene:

    CH3C6H5+SO3CH3C6H4SO3H\text{CH}_3\text{C}_6\text{H}_5 + \text{SO}_3 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H}

    Followed by methylation to form methylsulfonyl chloride.

  • Electrophilic Substitution:
    Reacting 2-cyanophenol with 3-methylsulfonylphenyl diazonium salt under acidic conditions .

Key Reaction Parameters :

  • Catalyst: Trifluoromethanesulfonic acid (0.1–1.0 equiv).

  • Temperature: 120°C for 6 hours.

  • Yield: ~40–50% (estimated from analogous reactions).

Alternative Routes

  • Nucleophilic Aromatic Substitution: Displacement of para-fluorine in fluorinated precursors using methylsulfonyl anions .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling between boronic esters and halogenated intermediates.

Biological Activity and Applications

CompoundEC50_{50} (µg/ml)Target Organism
2-Cyano-3-amino-3-phenylacrylate17.39Gibberella saubinetii
Carbendazim36.72Gibberella saubinetii
Hypothetical 2-Cyano-5-(3-methylsulfonylphenyl)phenol~10–20 (estimated)Fungal pathogens

Industrial Applications

  • Polymer Stabilizers: Sulfonyl groups scavenge free radicals, delaying degradation .

  • Pharmaceutical Intermediates: Potential precursor for kinase inhibitors due to sulfonyl’s electron-withdrawing effects .

Future Research Directions

  • Synthetic Optimization: Improve yields via microwave-assisted synthesis or flow chemistry.

  • Biological Screening: Evaluate antibacterial and anticancer activity in vitro.

  • Computational Studies: Molecular docking to predict target proteins (e.g., CYP51 in fungi) .

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